molecular formula C13H14N2O3 B1597586 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione CAS No. 499771-20-9

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione

Cat. No. B1597586
M. Wt: 246.26 g/mol
InChI Key: UXEHWYCZZGPXOH-UHFFFAOYSA-N
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Description

“2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H14N2O3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .


Synthesis Analysis

Isoindoline-1,3-dione derivatives, including “2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione”, can be synthesized and characterized for various purposes . The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .


Molecular Structure Analysis

The molecular structure of “2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione” has been confirmed by various methods of analysis such as FT–IR, H NMR, and MS . The molecular weight of this compound is 246.262 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione” include its molecular formula (C13H14N2O3) and molecular weight (246.262 Da) . More specific properties like melting point or boiling point are not provided in the available resources.

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . These compounds have shown promising results in the synthesis of new drugs with different applications . The synthesis process of N-isoindoline-1,3-diones heterocycles involves various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Colorants and Dyes

Polymer Additives

Organic Synthesis

Photochromic Materials

Dopamine Receptor Modulation

Isoindoline-1,3-dione derivatives have been studied for their potential to modulate the dopamine receptor D2 . These compounds were synthesized using simple heating and relatively quick solventless reactions . The in silico analysis suggests that these isoindolines have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cyclooxygenase Inhibition

A new N-Substituted 1H-Isoindole-1,3(2H)-Dione derivative has been synthesized and studied for its affinity for cyclooxygenase . The biological properties were determined in terms of their cyclooxygenase (COX) inhibitory activity . Some of the compounds showed greater inhibition of COX-2, while others inhibited COX-1 more strongly than the reference compound meloxicam .

Antiseizure Medication

2-(2-Nitrophenyl)isoindoline-1,3-dione has been synthesized and evaluated for its antiseizure properties .

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Green Chemistry

The synthesis of isoindolines and dioxoisoindolines was carried out with a new synthetic strategy based on the 12 principles of green chemistry . This kind of strategy incorporated almost all materials used in the reaction without any solvent or catalytic reagents .

Blood Cancer Treatment

N-Substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . The influence of phthalimide derivatives on the survival of the cancer cells was determined through a cytotoxicity assay .

Future Directions

Isoindoline-1,3-dione derivatives, including “2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione”, have shown promise in various fields, particularly in medicinal chemistry . Future research could focus on further exploring the biological activities of these compounds and their potential applications in the treatment of diseases.

properties

IUPAC Name

2-(morpholin-2-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEHWYCZZGPXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384279
Record name 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione

CAS RN

499771-20-9
Record name 2-(2-Morpholinylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499771-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Morpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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